molecular formula C28H23NO6 B610468 methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate CAS No. 18463-11-1

methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate

Cat. No.: B610468
CAS No.: 18463-11-1
M. Wt: 469.49
InChI Key: DKDGWAKCXBFTMM-KFHWJWAOSA-N
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Description

methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate is an organic compound with the molecular formula C28H23NO6. It is primarily isolated from the lichen Rhizocarpon geographicum and other lichens . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rhizocarpic acid involves several steps. One of the primary methods includes the reaction of specific precursors under controlled conditions to form the desired compound. The detailed synthetic route and reaction conditions are documented in scientific literature .

Industrial Production Methods: While industrial production methods for rhizocarpic acid are not extensively documented, the compound is typically extracted from natural sources, such as lichens, using solvent extraction techniques. The process involves isolating the compound from the lichen biomass and purifying it through various chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of rhizocarpic acid.

Scientific Research Applications

methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of rhizocarpic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

    Usnic Acid: Another lichen-derived compound with similar biological activities.

    Gyrophoric Acid: Known for its antimicrobial properties.

    Psoromic Acid: Exhibits antioxidant and antimicrobial activities.

Uniqueness: methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate is unique due to its specific structure and the presence of certain functional groups that confer distinct properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO6/c1-34-27(32)21(17-18-11-5-2-6-12-18)29-26(31)23(20-15-9-4-10-16-20)25-24(30)22(28(33)35-25)19-13-7-3-8-14-19/h2-16,21,30H,17H2,1H3,(H,29,31)/b25-23-/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDGWAKCXBFTMM-KFHWJWAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(=C2C(=C(C(=O)O2)C3=CC=CC=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C(=C\2/C(=C(C(=O)O2)C3=CC=CC=C3)O)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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